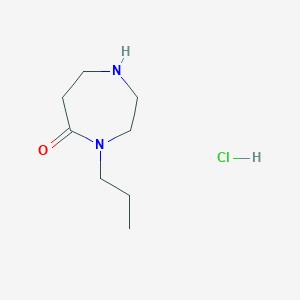

4-Propyl-1,4-diazepan-5-one hydrochloride

Description

Historical Context and Development

The development of this compound is intrinsically linked to the broader historical evolution of diazepine chemistry, which has been actively pursued by scientists for several decades due to the medicinal importance of these heterocyclic systems. The systematic investigation of 1,4-diazepines began as researchers recognized their potential as two nitrogen-containing seven-membered heterocyclic compounds with diverse biological activities. Early synthetic methodologies for diazepane derivatives emerged from the need to develop efficient routes to these privileged scaffolds, with particular emphasis on ring formation strategies that could accommodate various substituents.

The specific compound this compound represents a more recent addition to this chemical family, with its synthesis and characterization documented in contemporary literature as part of ongoing efforts to expand the chemical space of diazepane derivatives. The development of this compound reflects the evolution of synthetic methodologies that enable the introduction of alkyl substituents, such as the propyl group, at specific positions on the diazepane ring system. Patent literature has documented various production methods for 1,4-diazepane derivatives, indicating the industrial relevance and continued development of synthetic approaches to these compounds.

The historical progression of diazepane chemistry has been marked by advances in understanding the conformational properties and reactivity patterns of these seven-membered ring systems. Early work established fundamental principles regarding ring flexibility and substituent effects, which later informed the rational design of specifically substituted derivatives like this compound. The development of heteropolyacid-catalyzed procedures for synthesizing substituted 1,4-diazepines has further contributed to the accessibility of these compounds for research purposes.

Significance in Heterocyclic Chemistry

This compound holds considerable significance within the field of heterocyclic chemistry as a representative example of how structural modifications can influence the properties and potential applications of diazepane systems. The compound exemplifies the versatility of seven-membered nitrogen-containing heterocycles, which function as topological mimetics of certain structural elements found in peptides and serve as valuable scaffolds for drug design. The presence of two nitrogen atoms within the seven-membered ring framework provides multiple sites for chemical modification and coordination, making these systems particularly attractive for medicinal chemistry applications.

The significance of this compound extends to its role as a building block in the synthesis of more complex molecular architectures. The diazepane core structure, particularly when functionalized with specific substituents like the propyl group at the 4-position, offers unique spatial arrangements that can be exploited in the design of bioactive compounds. Research has demonstrated that 1,4-diazepines are associated with a wide range of biological activities, including antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties.

The conformational properties of this compound contribute to its significance in heterocyclic chemistry. The fully saturated 1,4-diazepine heterocycle consists of sp³-hybridized atoms that allow torsional bond flexibility, resulting in substantial conformational mobility. This conformational flexibility is both a challenge and an opportunity in drug design, as it requires careful consideration of conformational bias through structural modifications or the incorporation of conformational constraints. The ketone functionality at the 5-position and the propyl substituent at the 4-position provide specific conformational preferences that distinguish this compound from other diazepane derivatives.

Classification within Diazepane Compounds

This compound is classified as a substituted 1,4-diazepan-5-one derivative, positioning it within a specific subcategory of the broader diazepane family. The systematic classification of this compound begins with its core seven-membered ring structure containing two nitrogen atoms at the 1 and 4 positions, which defines it as a member of the 1,4-diazepane class. The presence of a ketone functional group at the 5-position further categorizes it within the 1,4-diazepan-5-one subfamily, distinguishing it from other diazepane derivatives that may contain different functional groups or oxidation states.

The propyl substitution at the 4-position represents a specific structural modification that differentiates this compound from the parent 1,4-diazepan-5-one hydrochloride, which carries the Chemical Abstracts Service number 208245-76-5. This substitution pattern places this compound among the N-alkylated diazepan-5-one derivatives, a subclass that includes various alkyl-substituted analogs with different chain lengths and branching patterns. The following table summarizes the classification hierarchy and key distinguishing features:

| Classification Level | Description | Key Features |

|---|---|---|

| Heterocyclic Family | Diazepanes | Seven-membered ring with two nitrogen atoms |

| Positional Subclass | 1,4-Diazepanes | Nitrogen atoms at positions 1 and 4 |

| Functional Group Subclass | 1,4-Diazepan-5-ones | Ketone at position 5 |

| Substitution Pattern | 4-Alkyl-1,4-diazepan-5-ones | Alkyl group at nitrogen-4 |

| Specific Compound | 4-Propyl-1,4-diazepan-5-one | Propyl group at nitrogen-4 |

| Salt Form | Hydrochloride salt | Protonated nitrogen with chloride counterion |

The molecular properties that define this compound's classification include its molecular formula C₈H₁₇ClN₂O and molecular weight of 192.69 grams per mole, which reflect the specific combination of the diazepan-5-one core structure, propyl substituent, and hydrochloride salt formation. The hydrochloride salt form enhances the compound's water solubility compared to the free base, making it more suitable for certain applications and handling procedures. This salt formation is a common modification in pharmaceutical chemistry that improves the physicochemical properties of nitrogen-containing heterocycles without altering the fundamental structural classification of the parent compound.

Properties

IUPAC Name |

4-propyl-1,4-diazepan-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-2-6-10-7-5-9-4-3-8(10)11;/h9H,2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQTWXBEKIVMJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCNCCC1=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241675-80-8 | |

| Record name | 5H-1,4-Diazepin-5-one, hexahydro-4-propyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1241675-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Propyl-1,4-diazepan-5-one hydrochloride typically involves the construction of the diazepane ring followed by functionalization and conversion to the hydrochloride salt. Key steps include:

- Formation of the diazepane ring by intramolecular cyclization.

- Introduction of the propyl substituent at the 4-position.

- Oxidation or reduction steps to achieve the 5-one (ketone) functionality.

- Salt formation with hydrochloric acid to obtain the hydrochloride.

Ring Closure via Reductive Amination and Cyclization

A common approach to synthesize seven-membered diazepane rings involves reductive amination, as described in related diazepane syntheses (e.g., suvorexant synthesis in patent US10030010B2):

- Starting from an aminoalkyl precursor, a Boc-protected ethylenediamine undergoes 1,4-addition to an α,β-unsaturated ketone such as methyl vinyl ketone.

- The free amine is protected (e.g., Cbz protection) to facilitate handling.

- Boc deprotection with hydrochloric acid triggers intramolecular cyclization via reductive amination, forming the seven-membered diazepane ring.

- The resulting racemic compound is re-protected and can be resolved by chiral chromatography to isolate the desired enantiomer.

- The final step involves conversion to the hydrochloride salt by treatment with HCl.

This method emphasizes strict control of reaction conditions to avoid regioisomeric impurities and requires specific enzymes or catalysts for stereoselective synthesis, which may limit scalability but ensures high purity and yield.

The introduction of the propyl group at the 4-position of the diazepane ring can be achieved by alkylation reactions on the appropriate intermediate:

- After ring formation, the nitrogen or carbon at position 4 can be selectively alkylated using propyl halides (e.g., propyl bromide) under basic conditions.

- The reaction typically uses sodium hydroxide or other bases to deprotonate the nucleophile, promoting substitution.

- The reaction mixture is worked up by extraction, washing, drying, and recrystallization to isolate the alkylated product.

This method is consistent with alkylation procedures seen in benzodiazepine derivatives, where careful temperature control (e.g., cooling to 0°C) and stoichiometry optimize yield and reduce side products.

Oxidation to 5-One Functionality

The ketone functionality at the 5-position of the diazepane ring can be introduced or preserved by oxidation steps:

- Mild oxidizing agents such as tetrabutylammonium permanganate (TBAP) or other selective oxidants can be used to oxidize secondary alcohol intermediates to ketones.

- Alternatively, the ketone may be retained from the starting materials or formed during ring closure if the precursor contains the appropriate carbonyl group.

- Reaction conditions are optimized to avoid overoxidation or degradation of the diazepane ring.

Formation of Hydrochloride Salt

The final step in the preparation is conversion to the hydrochloride salt to improve compound stability and solubility:

- The free base of 4-Propyl-1,4-diazepan-5-one is dissolved in an appropriate solvent (e.g., ethanol or dichloromethane).

- Hydrogen chloride gas or aqueous HCl is added under controlled temperature to form the hydrochloride salt.

- The salt is isolated by filtration or crystallization and dried under vacuum.

This step is straightforward but critical for obtaining a pharmaceutically acceptable form of the compound.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

- Yield Improvement: The two-step cyclization and alkylation process yields higher purity and quantity when intermediate isolation is performed, as seen in benzodiazepine analogs.

- Side Product Minimization: Strict temperature control during alkylation and reductive amination reduces formation of regioisomers and overalkylated products.

- Enantiomeric Purity: Chiral resolution or stereoselective synthesis methods are necessary for enantiomerically pure this compound, important for biological activity.

- Scalability: Enzymatic steps for stereoselective cyclization require sensitive conditions, which may limit large-scale production but improve selectivity.

- Functional Group Compatibility: Protective groups such as Boc and Cbz are used to shield amines during multi-step synthesis, facilitating selective reactions.

Chemical Reactions Analysis

Types of Reactions

4-Propyl-1,4-diazepan-5-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Propyl-1,4-diazepan-5-one hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Propyl-1,4-diazepan-5-one hydrochloride involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of certain neurotransmitters, particularly gamma-aminobutyric acid (GABA), which plays a key role in regulating neuronal excitability. By enhancing GABA activity, the compound may exert sedative, anxiolytic, and muscle relaxant effects.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Substituents at the 4-position of the 1,4-diazepan-5-one ring critically influence physicochemical properties. Key derivatives include:

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Notable Properties |

|---|---|---|---|---|---|

| 4-Propyl-1,4-diazepan-5-one HCl | Propyl (C₃H₇) | C₇H₁₅ClN₂O | 178.66 (calculated) | Not available | Increased lipophilicity; potential enhanced bioactivity |

| 4-Methyl-1,4-diazepan-5-one HCl | Methyl (CH₃) | C₅H₁₁ClN₂O | 150.61 | 5441-40-7 | Lower molecular weight; reduced lipophilicity |

| 4-(4-Fluorobenzyl)-1,4-diazepan-5-one HCl | 4-Fluorobenzyl | C₁₂H₁₅ClFN₂O | 265.71 (calculated) | 10-F516541 | Aromatic group enhances binding affinity |

| 1,4-Diazepan-5-one HCl (Parent) | None | C₅H₁₀ClN₂O | 150.61 | 208245-76-5 | Baseline structure; hydrophilic character |

Key Observations :

Market and Industrial Relevance

The global market for 1,4-diazepan-5-one derivatives is projected to grow at a CAGR of 5.2% (2025–2030), driven by pharmaceutical applications . While 4-methyl and unsubstituted variants dominate production, niche derivatives like the propyl compound may address specialized needs (e.g., neurodegenerative disease drug candidates) .

Biological Activity

4-Propyl-1,4-diazepan-5-one hydrochloride is a compound belonging to the diazepane class, characterized by its seven-membered heterocyclic structure containing two nitrogen atoms. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula : C₉H₁₄ClN₂O

- Molecular Weight : Approximately 174.68 g/mol

- Solubility : The hydrochloride form enhances solubility in water, facilitating its use in various biological assays and therapeutic formulations.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly gamma-aminobutyric acid (GABA). By modulating GABA activity, the compound is believed to exert sedative , anxiolytic , and muscle relaxant effects. This mechanism is significant for developing treatments for anxiety disorders and muscle spasms.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Sedative and Anxiolytic Effects : The compound has shown potential in reducing anxiety levels and promoting sedation through GABAergic pathways.

- Muscle Relaxation : Its action on GABA receptors may also contribute to muscle relaxation properties.

- Antimicrobial Activity : Preliminary studies suggest the compound may possess antibacterial properties, making it a candidate for further investigation in treating bacterial infections.

- Anticancer Potential : Similar diazepane derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound could be explored for potential anticancer applications .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 4-Ethyl-1,4-diazepan-5-one | Contains an ethyl group instead of propyl | Strong antibacterial properties |

| 1-Methyl-1,4-diazepan-5-one | Methyl group at position one | Potentially lower CNS activity compared to propyl derivative |

| 1-Benzyl-1,4-diazepan-5-one | Benzyl substituent at position one | Increased lipophilicity; potential CNS effects |

This comparison highlights how variations in substituents can influence the biological profile of diazepane derivatives.

Case Studies and Research Findings

Recent studies have focused on elucidating the pharmacological profile of diazepane derivatives. For instance:

- Study on GABA Receptor Modulation : Research demonstrated that compounds structurally related to this compound significantly enhanced GABA receptor activity in vitro, leading to increased neuronal inhibition and reduced excitability .

- Antimicrobial Activity Assessment : A study evaluated the antibacterial efficacy of various diazepane derivatives against common pathogens. Results indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria.

- Cytotoxicity Testing : In vitro assays using cancer cell lines revealed that certain derivatives could induce apoptosis through caspase activation pathways, suggesting a potential role in cancer therapy .

Q & A

Q. Methodological Approach :

- HPLC-MS : Use reverse-phase chromatography with a C18 column and MS detection to identify impurities (e.g., unreacted intermediates or diastereomers). Compare retention times against pharmacopeial standards for related diazepanone derivatives .

- Solid-State NMR : Employ [13C CP/MAS NMR] to probe crystallinity and polymorphic forms, critical for stability studies.

How can reaction conditions be optimized to minimize stereochemical byproducts?

Q. Advanced Methodological Approach :

- Chiral Catalysts : Utilize asymmetric catalysis (e.g., chiral phosphines) during alkylation to enforce enantioselectivity.

- Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) to stabilize transition states and reduce racemization. Monitor reaction progress via in-situ IR spectroscopy to terminate reactions before byproduct formation .

What safety protocols are critical for handling this compound in laboratory settings?

Q. Methodological Approach :

- Personal Protective Equipment (PPE) : Use OSHA-compliant chemical goggles and nitrile gloves to prevent ocular/skin exposure. Inspect gloves for defects before use and dispose of contaminated PPE per hazardous waste regulations .

- Storage : Store in airtight, light-resistant containers under inert gas (N2/Ar) to prevent hydrochloride degradation .

How can hydrogen bonding influence the solubility and stability of this compound?

Q. Advanced Methodological Approach :

- Solubility Studies : Perform phase solubility analysis in buffered solutions (pH 1–12) to identify protonation states affecting solubility.

- Thermogravimetric Analysis (TGA) : Correlate dehydration events (e.g., loss of crystalline water) with hydrogen bond disruption. Use DSC to detect polymorphic transitions linked to stability .

What strategies are effective for establishing impurity profiles in bulk synthesis?

Q. Methodological Approach :

- Forced Degradation Studies : Expose the compound to heat, light, and oxidative conditions (H2O2, UV). Analyze degradation products via HRMS and compare with impurity standards (e.g., BP/EP pharmacopeial guidelines) .

- Quantitative NMR (qNMR) : Use deuterated solvents (DMSO-d6) and an internal standard (e.g., maleic acid) to quantify residual solvents or unreacted precursors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.